N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide
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Overview
Description
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylsulfamoyl group, a phenyl ring, a carbamothioyl group, and a cyclohexanecarboxamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide typically involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate in dry acetone under inert reflux conditions . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and efficiency in production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyl ring and carbamothioyl group may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: Similar structure but with a 3-methylbutanamide group.
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H21N3O4S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(20)19-25(22,23)14-9-7-13(8-10-14)17-16(24)18-15(21)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,20)(H2,17,18,21,24) |
InChI Key |
XWQPHFAUQRDXCA-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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